

An In-Depth Technical Guide to the Biological Activities of Isobutyl Anthranilate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Isobutyl anthranilate*

Cat. No.: B1582101

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Foreword

Isobutyl anthranilate, a benzoate ester with a characteristic fruity, grape-like aroma, has long been utilized in the flavor and fragrance industries.^{[1][2]} However, its biological activities extend far beyond its sensory properties, presenting intriguing possibilities for development in pest management, antimicrobial therapies, and other specialized applications. This technical guide provides a comprehensive overview of the known biological activities of **isobutyl anthranilate**, delving into its mechanisms of action, methodologies for its evaluation, and its potential for future development. Synthesizing current scientific knowledge, this document aims to equip researchers and drug development professionals with the foundational understanding required to explore and harness the full potential of this versatile molecule.

Chemical Profile and Synthesis

- Chemical Name: Isobutyl 2-aminobenzoate^[3]
- Synonyms: 2-Methylpropyl 2-aminobenzoate, Anthranilic acid, isobutyl ester^[3]
- CAS Number: 7779-77-3^[3]
- Molecular Formula: C₁₁H₁₅NO₂^[3]
- Molecular Weight: 193.24 g/mol ^[3]

Physicochemical Properties

Isobutyl anthranilate is a colorless to pale yellow liquid. It is practically insoluble in water but soluble in organic solvents such as ethanol. A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Source(s)
Appearance	Colorless to pale yellow clear liquid	
Boiling Point	118-122 °C at 3.00 mm Hg	[1]
Flash Point	100 °C (212 °F)	[1]
Solubility	Insoluble in water	

Table 1: Physicochemical Properties of **Isobutyl Anthranilate**

Synthesis

The primary method for synthesizing **isobutyl anthranilate** is through the esterification of anthranilic acid with isobutyl alcohol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and driven to completion by removing the water formed during the reaction.

Experimental Protocol: Synthesis of Isobutyl Anthranilate via Fischer Esterification

Objective: To synthesize **isobutyl anthranilate** from anthranilic acid and isobutyl alcohol.

Materials:

- Anthranilic acid
- Isobutyl alcohol (excess)
- Concentrated sulfuric acid (catalyst)
- Sodium bicarbonate solution (5% w/v)

- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Distillation apparatus
- Heating mantle
- Magnetic stirrer and stir bar

Procedure:

- In a round-bottom flask, combine anthranilic acid and an excess of isobutyl alcohol.
- Slowly add a catalytic amount of concentrated sulfuric acid while stirring.
- Attach a reflux condenser and heat the mixture to reflux for several hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Once the reaction is complete, allow the mixture to cool to room temperature.
- Transfer the mixture to a separatory funnel and wash with water to remove excess isobutyl alcohol and sulfuric acid.
- Neutralize any remaining acid by washing with a 5% sodium bicarbonate solution until effervescence ceases.
- Wash again with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent.
- Purify the crude **isobutyl anthranilate** by vacuum distillation.

- Collect the fraction corresponding to the boiling point of **isobutyl anthranilate**.
- Characterize the final product using techniques such as NMR and IR spectroscopy.

Repellent Activities

Anthranilate esters have garnered significant attention for their repellent properties against a variety of pests, including birds and insects.

Avian Repellency

Derivatives of anthranilic acid, including **isobutyl anthranilate** and isobutyl methyl anthranilate, have been identified as effective bird repellents.^[4] The mechanism of action is believed to be sensory irritation.^[5] While specific quantitative data for **isobutyl anthranilate** is limited in publicly available literature, related compounds like methyl anthranilate have been shown to be effective at concentrations of 0.4% to 2.5% (w/w) in reducing consumption of treated food by various bird species.^[4]

Experimental Protocol: Evaluation of Avian Repellent Efficacy

Objective: To determine the repellent effect of **isobutyl anthranilate** on a target bird species using a two-choice feeding test.

Materials:

- Target bird species (e.g., European Starlings)
- Standard bird feed
- **Isobutyl anthranilate**
- Acetone (or other suitable solvent)
- Two identical feeding containers per test cage
- Test cages housing individual birds

Procedure:

- Acclimatization: For a period of 5 days, provide birds with untreated feed in both feeding containers to accustom them to the setup.
- Preparation of Treated Feed: Dissolve a known concentration of **isobutyl anthranilate** in acetone. Evenly coat a known amount of bird feed with the solution and allow the solvent to evaporate completely. Prepare a control batch of feed treated with acetone only.
- Test Day: Replace the feed from the acclimatization period with one container of treated feed and one container of control feed. The position of the treated and control containers should be randomized for each cage.
- Data Collection: After 24 hours, measure the amount of feed consumed from each container.
- Calculation of Repellency Index: Calculate the Repellency Index (RI) using the formula: $RI\ (%) = [(C - T) / (C + T)] \times 100$, where C is the consumption of control feed and T is the consumption of treated feed.
- Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the repellent effect.

Insect Repellency

Anthranilate-based compounds have emerged as promising alternatives to traditional insect repellents like DEET.^[6] Research has shown that these compounds can repel insects such as mosquitoes and fruit flies by targeting the same olfactory receptors as DEET, which are located in the antennae.^[6] While specific studies on **isobutyl anthranilate** are not abundant, the activity of related esters like ethyl anthranilate and butyl anthranilate in repelling mosquitoes from feeding and oviposition suggests that **isobutyl anthranilate** likely possesses similar properties.^[6]

Experimental Protocol: Arm-in-Cage Test for Mosquito Repellency

Objective: To evaluate the efficacy of **isobutyl anthranilate** as a topical mosquito repellent.

Materials:

- Human volunteers
- Laboratory-reared, host-seeking adult female mosquitoes (e.g., *Aedes aegypti*)
- Test cages
- **Isobutyl anthranilate** solutions at various concentrations in ethanol
- Ethanol (as a control)

Procedure:

- Volunteer Preparation: Volunteers should avoid using any scented products on the day of the test. A defined area on the forearm of each volunteer is marked for application.
- Repellent Application: A standardized volume of the **isobutyl anthranilate** solution is applied evenly to the marked area of the forearm. The other arm may be treated with the ethanol control.
- Mosquito Exposure: At predetermined time intervals after application, the treated forearm is exposed to a cage containing a known number of host-seeking female mosquitoes for a set duration (e.g., 3 minutes).
- Data Collection: The number of mosquito landings and probes on the treated skin is recorded during the exposure period. The time to the first confirmed bite is also a key metric.
- Efficacy Calculation: Repellency is calculated as a percentage reduction in landings/bites compared to the control. The complete protection time (CPT) is the time from application until the first confirmed bite.
- Ethical Considerations: All procedures involving human subjects must be approved by an institutional review board (IRB), and informed consent must be obtained from all volunteers.

Antimicrobial Activities

There are indications that **isobutyl anthranilate** possesses antibacterial and antifungal properties, though comprehensive studies are needed to fully elucidate these activities.^[7] The proposed mechanism for related compounds involves the generation of reactive oxygen species (ROS), leading to lipid peroxidation and damage to the bacterial membrane, ultimately causing cell death.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the MIC of **isobutyl anthranilate** against a panel of bacteria and fungi.

Materials:

- **Isobutyl anthranilate**
- Bacterial and fungal strains
- Appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
- 96-well microtiter plates
- Spectrophotometer or plate reader

Procedure:

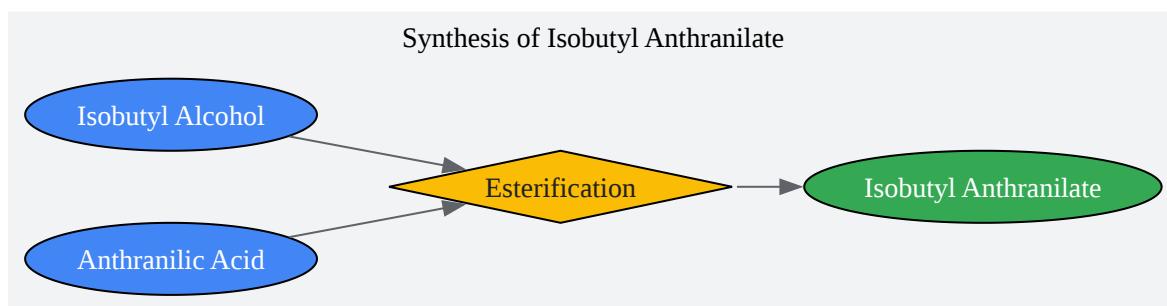
- Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth.
- Serial Dilutions: Prepare a series of two-fold dilutions of **isobutyl anthranilate** in the broth within the wells of a 96-well plate.
- Inoculation: Add the standardized inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).
- Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

- MIC Determination: The MIC is the lowest concentration of **isobutyl anthranilate** that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
- Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine the MBC or MFC, an aliquot from the wells showing no growth is plated onto agar plates. The lowest concentration that results in no growth on the agar is the MBC/MFC.

Safety and Toxicology

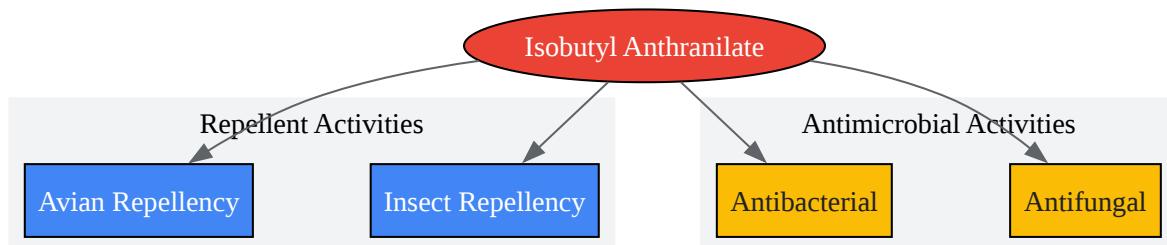
Isobutyl anthranilate is classified as harmful if swallowed and causes skin and serious eye irritation.^[8] It may also cause an allergic skin reaction.^[8] It is not classified as a germ cell mutagen, carcinogenic, or a reproductive toxicant.^[8] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated **isobutyl anthranilate** and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".^{[3][9]}

Future Directions and Conclusion

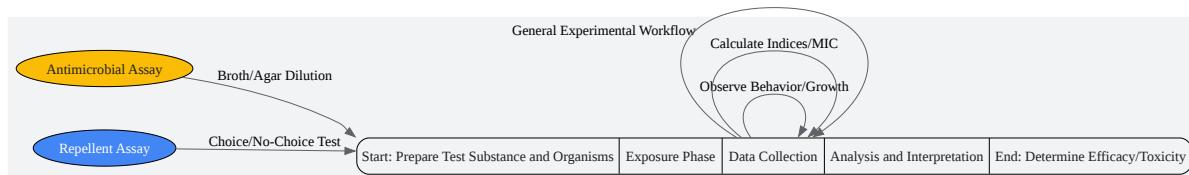

Isobutyl anthranilate presents a compelling profile of biological activities that warrant further investigation. While its use in the flavor and fragrance industry is well-established, its potential as a bird and insect repellent, as well as an antimicrobial agent, opens up new avenues for research and development.

Future studies should focus on:

- Quantitative Efficacy Studies: Determining the precise concentrations of **isobutyl anthranilate** required for effective repellency against a broader range of pest species.
- Mechanism of Action Studies: Elucidating the specific molecular targets and pathways involved in its repellent and antimicrobial activities.
- Formulation Development: Creating stable and effective formulations for practical application in agricultural and public health settings.
- Comprehensive Toxicological Profiling: Expanding the safety data to support its use in new applications.


In conclusion, **isobutyl anthranilate** is a molecule with significant, yet underexplored, biological potential. This guide provides a foundational framework for researchers and developers to build upon, with the ultimate goal of translating its promising activities into innovative and practical solutions.

Diagrams


[Click to download full resolution via product page](#)

Caption: Synthesis of **Isobutyl Anthranilate**.

[Click to download full resolution via product page](#)

Caption: Overview of Biological Activities.

[Click to download full resolution via product page](#)

Caption: General Experimental Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. contractlaboratory.com [contractlaboratory.com]
- 2. isobutyl anthranilate, 7779-77-3 [thegoodsentscompany.com]
- 3. Isobutyl anthranilate | C11H15NO2 | CID 24515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caws.org.nz [caws.org.nz]
- 5. birdbuffer.com [birdbuffer.com]
- 6. researchgate.net [researchgate.net]
- 7. Buy Isobutyl anthranilate (EVT-299231) | 7779-77-3 [evitachem.com]
- 8. chemos.de [chemos.de]
- 9. JECFA Evaluations-ISOBUTYL ANTHRANILATE- [inchem.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Biological Activities of Isobutyl Anthranilate]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1582101#isobutyl-anthranilate-biological-activities>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com